molecular formula C15H13ClN4O4S3 B2933673 N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396885-75-8

N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2933673
CAS No.: 1396885-75-8
M. Wt: 444.92
InChI Key: LIEBDSYSPOICLN-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. The 5-position of the thiazolo-pyridine scaffold is substituted with a (5-chlorothiophen-2-yl)sulfonyl group, while the 2-position is linked to a 5-methylisoxazole-3-carboxamide moiety. The 5-methylisoxazole contributes to metabolic stability and electronic effects. Though direct pharmacological data for this compound is unavailable, its structural framework aligns with small-molecule inhibitors targeting kinases or proteases, where sulfonamide and heterocyclic motifs are common .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O4S3/c1-8-6-10(19-24-8)14(21)18-15-17-9-4-5-20(7-11(9)25-15)27(22,23)13-3-2-12(16)26-13/h2-3,6H,4-5,7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEBDSYSPOICLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20ClN4O3SC_{16}H_{20}ClN_4O_3S with a molecular weight of approximately 483.5 g/mol. Its structure includes several functional groups that may contribute to its biological properties:

PropertyValue
Molecular FormulaC₁₆H₂₀ClN₄O₃S
Molecular Weight483.5 g/mol
CAS Number921534-04-5
IUPAC NameThis compound

Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting viral replication through interference with viral entry or replication mechanisms. The presence of the sulfonamide group has been identified as crucial for its biological activity, particularly in inhibiting certain kinases like PI3Kα and PI3Kγ with nanomolar IC50 values .

Biological Activity

  • Antiviral Activity : Research indicates that the compound may inhibit viral replication. The exact mechanism remains under investigation but is believed to involve disruption of viral life cycles.
  • Enzyme Inhibition : The compound has shown potential as a PI3K inhibitor. In a study focusing on structure–activity relationships (SAR), it was found that derivatives containing the sulfonamide functionality exhibited significant inhibitory activity against PI3K isoforms .
  • Anticancer Potential : Some derivatives of thiazolo-pyridines have shown promising results in cancer models, suggesting that this compound may also have anticancer properties due to its ability to inhibit key enzymes involved in tumor growth and proliferation.

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

  • Study on PI3K Inhibition : A representative compound showed an IC50 value of 3.6 nM against PI3Kα, indicating strong inhibitory activity. The sulfonamide group was critical for this potency .
  • Antiviral Studies : Preliminary antiviral assays suggested that the compound could potentially inhibit specific viral targets, although further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives reported in recent literature. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide 1798483-87-0 C₁₈H₁₆N₄O₃S₂ 400.5 Cyclopropylisoxazole, thiophene-3-carboxamide
5-(Furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide 1396851-61-8 C₁₅H₁₄N₄O₅S₂ 394.4 Furan-2-yl, methylsulfonyl
N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide 1351621-28-7 C₁₈H₁₆N₄O₄S 384.4 Cyclopropylisoxazole, furan-2-carboxamide
Target Compound Not Available Hypothetical: C₁₆H₁₄ClN₄O₄S₃ ~480 (estimated) 5-Chlorothiophen-2-yl sulfonyl, 5-methylisoxazole

Key Differences and Implications

Methylsulfonyl is less bulky but may reduce lipophilicity. The cyclopropylisoxazole substituent in CAS 1798483-87-0 adds steric bulk, which could hinder target engagement but improve metabolic stability .

Isoxazole Modifications :

  • The 5-methylisoxazole in the target compound likely increases steric shielding of the carboxamide group, reducing susceptibility to enzymatic hydrolysis compared to unsubstituted isoxazole derivatives.
  • In contrast, the furan-2-carboxamide in CAS 1351621-28-7 provides a planar aromatic system for hydrogen bonding but may lower metabolic stability due to furan oxidation .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~480) exceeds typical thresholds for oral bioavailability (≤500 Da). This contrasts with analogs like CAS 1351621-28-7 (384.4), which aligns better with Lipinski’s rules .
  • The chlorine atom and sulfonyl group in the target compound may improve solubility via polar interactions, offsetting the higher molecular weight.

Synthetic Accessibility :

  • The 5-chlorothiophen-2-yl sulfonyl group requires specialized sulfonylation conditions, whereas methylsulfonyl (CAS 1396851-61-8) and cyclopropylisoxazole (CAS 1798483-87-0) groups are more straightforward to install .

Research Insights and Trends

  • Bioisosteric Replacements: The transition from furan (CAS 1351621-28-7) to thiophene (target compound) exemplifies non-classical bioisosterism, where sulfur-for-oxygen swaps modulate electronic and steric profiles without drastically altering topology .
  • Crystallographic Analysis : Structural determination of such analogs often relies on programs like SHELXL, which refine small-molecule crystallography data efficiently .

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